Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-
Description
Properties
CAS No. |
143212-78-6 |
|---|---|
Molecular Formula |
C7H7N5O2S |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C7H7N5O2S/c8-4-1-5-9-3-10-12(5)7(11-4)15-2-6(13)14/h1,3H,2,8H2,(H,13,14) |
InChI Key |
WGBGGHBHQYNSOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N2C1=NC=N2)SCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazolo[1,5-c]pyrimidine Core
The bicyclic heterocycle is commonly synthesized by cyclization reactions involving 5-amino-1,2,4-triazole derivatives and appropriate pyrimidine precursors or aldehydes. For example, multicomponent reactions of 5-amino-3-methylthio-1,2,4-triazole with aromatic aldehydes and pyruvic acid under reflux in glacial acetic acid yield dihydrotriazolopyrimidine carboxylic acids, which are key intermediates.
- Conventional heating in acetic acid favors formation of dihydrotriazolopyrimidine derivatives.
- Ultrasonic activation at room temperature can lead to tetrahydrotriazolopyrimidine derivatives with hydroxy substitution at the 7-position.
Attachment of the Acetic Acid Moiety
The acetic acid group is typically introduced by alkylation of the thio-substituted heterocycle with haloacetic acid derivatives or by direct condensation with glyoxylic acid derivatives:
- Alkylation of the 5-thio-substituted triazolopyrimidine with chloroacetic acid or its esters under basic conditions.
- Alternatively, multicomponent reactions involving pyruvic acid can lead to carboxylic acid-functionalized triazolopyrimidines.
Representative Synthetic Procedure
A generalized synthetic route based on literature data is as follows:
Research Findings and Optimization
- Reaction conditions such as temperature, solvent, and base strongly influence the product distribution between dihydro and tetrahydro triazolopyrimidine derivatives.
- Ultrasonic activation can reduce reaction times and alter product selectivity, favoring hydroxy-substituted tetrahydro derivatives.
- The alkylation step with thiol reagents proceeds efficiently in polar aprotic solvents like DMF with sodium hydride as base, yielding high purity products.
- The final acetic acid substitution is typically achieved under mild basic conditions to avoid decomposition of sensitive heterocycles.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazole and pyrimidine compounds exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to acetic acid derivatives have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) indicating potent antibacterial activity . The presence of the thio group enhances the interaction with microbial targets, potentially leading to improved efficacy.
Anticancer Properties
Studies have indicated that compounds containing the triazolo-pyrimidine framework possess significant anticancer properties. For example, certain derivatives have been evaluated against liver cancer (HepG2) and breast cancer (MCF7) cell lines, showing IC50 values ranging from 17.69 to 27.09 μM/L . The mechanism of action often involves the inhibition of critical enzymes involved in cancer cell proliferation.
Enzyme Inhibition
Acetic acid derivatives have also been studied for their potential as enzyme inhibitors. Notably, some compounds have demonstrated strong inhibitory action against α-glucosidase, which is crucial for managing diabetes by regulating carbohydrate metabolism. One derivative exhibited an IC50 value significantly lower than that of the standard drug acarbose, indicating its potential as a therapeutic agent in diabetes management .
Synthesis and Characterization
The synthesis of acetic acid derivatives typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds.
Case Studies
Mechanism of Action
The mechanism of action of acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)- involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound inhibits cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The amino and thioether groups play crucial roles in binding to the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the triazolopyrimidine core structure and exhibits similar antimicrobial properties.
Thiazolopyrimidine: Contains a sulfur atom in the ring structure and is known for its anticancer properties.
Uniqueness
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)- is unique due to the presence of both the amino group and the thioether linkage, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Biological Activity
Adenosine Receptor Antagonism
Triazolo[1,5-c]pyrimidine derivatives have shown significant activity as adenosine receptor antagonists, particularly for the A3 subtype . A structural investigation at the 2-position of the [1,2,4]triazolo[1,5-c]pyrimidine nucleus led to the discovery of potent and selective A3 adenosine receptor antagonists . This suggests that our compound of interest may potentially exhibit similar activity.
Anticancer Properties
Some triazolo[1,5-c]pyrimidine derivatives have demonstrated anticancer effects. For instance:
- Compound 9b (R = 4-Me-Ph) showed high selectivity against A549 lung cancer cells while sparing normal human embryonic kidney HEK-293 cells (IC50 > 64.5 μg/mL) .
- Compounds 52c, 52e, 52k, and 52m exhibited significant activity against MCF-7 human breast cancer cell lines .
Anti-inflammatory and Analgesic Effects
Certain triazolothiadiazine derivatives, which share structural similarities with our compound, have shown promising anti-inflammatory and analgesic properties:
- Compounds 7Af, 7Ag, and 7Ak demonstrated remarkable anti-inflammatory effects at a dosage of 50 mg/kg, comparable to conventional medications .
- These compounds also exhibited consistent analgesic effectiveness at doses of 100 and 200 mg/kg/po, with a lower risk of causing ulcers .
Enzyme Inhibition
Triazolo[3,4-b]-1,3,4-thiadiazine derivatives have shown inhibitory effects on specific enzymes:
- Significant inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), surpassing the activity of conventional medicines .
- Aromatase enzyme inhibition was observed for selected compounds (52c, 52e, 52k, and 52m) .
Antibacterial Activity
Some derivatives in this class have demonstrated antibacterial properties:
- 6-(4-Methoxyphenyl)-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine showed significant efficacy against multiple human pathogenic bacteria .
While these findings are not directly related to Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, they suggest potential areas for further investigation of its biological activity. The compound's structural similarity to these active molecules indicates it may possess one or more of these properties, warranting focused research on its specific biological effects.
Q & A
Q. What are the standard synthetic routes for preparing acetic acid derivatives with triazolopyrimidine thioether groups?
- Methodological Answer : The synthesis typically involves coupling 7-amino-triazolo[1,5-c]pyrimidine-5-thiol with acetic acid derivatives under nucleophilic substitution conditions. Key steps include:
- Thiol activation : Use of coupling agents like EDCI/HOBt in anhydrous DMF to facilitate thioether bond formation .
- Reaction optimization : Temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verify the presence of the acetic acid methylene group (~δ 3.8–4.2 ppm) and aromatic protons from the triazolopyrimidine core (~δ 7.5–8.5 ppm) .
- HRMS : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₈H₈N₆O₂S: 253.0453) .
- X-ray crystallography : Resolve tautomeric equilibria (e.g., thione-thiol forms) by analyzing bond lengths and angles in the crystal lattice .
Q. What purification techniques are effective for isolating this compound from byproducts?
- Methodological Answer :
- Solvent extraction : Use dichloromethane/water partitioning to remove unreacted starting materials.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients achieve >98% purity, as validated by UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors. Key parameters:
- Grid box centered on binding pockets (e.g., adenosine A₂A receptor PDB: 3REY).
- Scoring functions : Evaluate hydrogen bonding (e.g., NH groups with Glu169) and π-π stacking (triazolopyrimidine with Phe168) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, analyzing RMSD (<2.0 Å) and ligand-protein interaction frequencies .
Q. What strategies address tautomeric equilibria in triazolopyrimidine derivatives during characterization?
- Methodological Answer :
- Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., coalescence of NH signals at 300–350 K) to quantify tautomer ratios .
- Crystallographic analysis : Compare X-ray structures of derivatives with substituents that lock specific tautomeric forms (e.g., methyl groups at N-1 vs. N-3) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Functional group modulation :
- Introduce electron-withdrawing groups (e.g., -NO₂ at C-8) to enhance adenosine receptor antagonism (IC₅₀ < 100 nM) .
- Replace the acetic acid moiety with sulfonamide to improve solubility without compromising binding .
- In vitro assays : Test inhibition of cAMP production in HEK293 cells expressing adenosine receptors, correlating IC₅₀ values with computational predictions .
Q. What catalytic systems improve yield in multi-step syntheses of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
